molecular formula C16H19BrN2OS B2828309 2-{[(4-bromophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole CAS No. 851800-37-8

2-{[(4-bromophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2828309
CAS No.: 851800-37-8
M. Wt: 367.31
InChI Key: BGVDCHPKPVAFJN-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a methylsulfanyl group, and a dihydroimidazolyl group attached to a cyclopentylmethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the bromination of a phenylmethylsulfanyl precursor, followed by the formation of the dihydroimidazole ring through cyclization reactions. The final step involves the attachment of the cyclopentylmethanone group under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(4-bromophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure allows it to bind to specific targets, making it useful in the study of biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl and dihydroimidazolyl groups allow it to bind to proteins or enzymes, potentially inhibiting or modulating their activity. The methylsulfanyl group may also play a role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    [2-[(3-Bromophenyl)methylsulfanyl]-4,4-dimethyl-5H-1,3-oxazole hydrochl oride]: This compound shares a similar bromophenyl and methylsulfanyl structure but differs in the presence of an oxazole ring and dimethyl groups.

    [2-(4-Bromophenyl)-1-(methylsulfanyl)naphtho[2,1-b]furan]: This compound has a naphthofuran ring system instead of the dihydroimidazole and cyclopentylmethanone groups.

Uniqueness

The uniqueness of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole lies in its combination of functional groups and structural features. The presence of the dihydroimidazole ring and cyclopentylmethanone backbone distinguishes it from other similar compounds, providing unique reactivity and binding properties.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2OS/c17-14-7-5-12(6-8-14)11-21-16-18-9-10-19(16)15(20)13-3-1-2-4-13/h5-8,13H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVDCHPKPVAFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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